2-Azidoacetaldehyde

Descripción general

Descripción

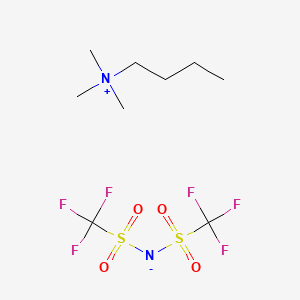

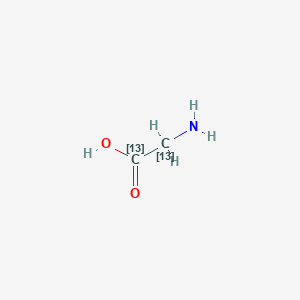

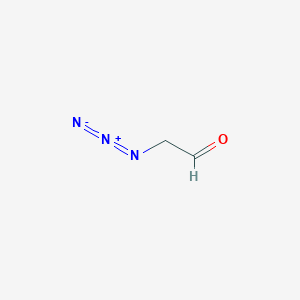

2-Azidoacetaldehyde is a chemical compound with the molecular formula C2H3N3O . It is a derivative of acetaldehyde, where an azido group has replaced one of the hydrogen atoms. The azido group consists of three nitrogen atoms and is known for its high reactivity .

Synthesis Analysis

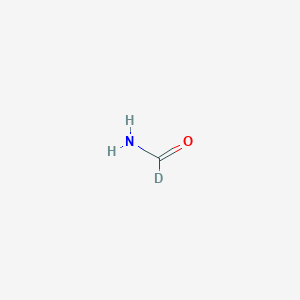

The synthesis of 2-Azidoacetaldehyde involves the use of 2-azidoethanol as the starting material . The process involves UV irradiation of 2-azidoacetaldehyde in solid argon at 3 K, which results in the formation of two conformers of 2-iminoacetaldehyde .Molecular Structure Analysis

The molecular structure of 2-Azidoacetaldehyde has been characterized using infrared and UV/Vis spectroscopic techniques . After UV irradiation, two conformers of 2-iminoacetaldehyde were identified, which can be photochemically interconverted .Chemical Reactions Analysis

The chemical reactions involving 2-Azidoacetaldehyde primarily involve its conversion to 2-iminoacetaldehyde . This conversion is achieved through UV irradiation in solid argon at 3 K .Aplicaciones Científicas De Investigación

Boyer Reaction and Acetal Formation

2-Azidoacetaldehyde is involved in the Boyer reaction, a significant chemical reaction in organic chemistry. The outcome of the reaction between 2-azidoethanol and aliphatic aldehyde varies based on the catalyst and the structure of the azido alcohol. This reaction has been utilized for the preparation of 3-oxazolines with good enantioselectivity under certain conditions (Chakraborty et al., 2005).

Heterocyclic Compound Synthesis

Ethyl azidoacetate, a derivative of 2-Azidoacetaldehyde, has been used to synthesize thieno[2,3-c] and -[3,2-c] pyridines and pyridones. This process involves reacting ethyl azidoacetate with thiophene-2,3-dialdehyde, leading to the formation of these heterocyclic compounds (Farnier et al., 1976).

Development of Fluorescence Imaging Tools

2-Azidoacetaldehyde derivatives have been used in developing fluorescence-based probes for imaging formaldehyde (FA) in living cells. These probes, designed through a reaction-based trigger utilizing 2-aza-Cope reactivity, allow for the selective and sensitive detection of FA, aiding in understanding its role in various biological pathways (Bruemmer et al., 2017).

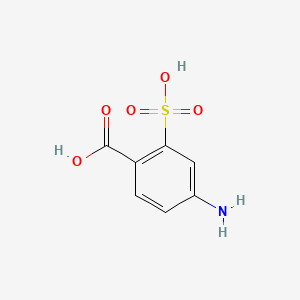

Dye Modification and Synthesis

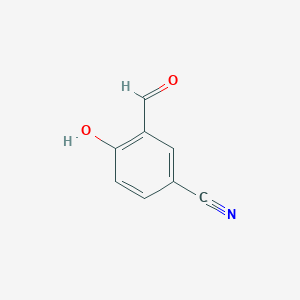

2-Azidoacetaldehyde and its derivatives have been explored in the field of dye chemistry. For instance, post-modification of certain dyes with 2-amino-3-cyano-4-chloro-5-formylthiophene, a related compound, leads to modifications in the dye's electronic spectrum and solubility, enhancing dye performance (Xu et al., 2016).

Selective Fluorescent Probes for Sulfide Detection

In another application, 2-Azidoacetaldehyde derivatives have been employed in designing selective fluorescent probes for detecting sulfides in biological systems. These probes react selectively with sulfides, enabling their detection in complex biological environments (Qian et al., 2011).

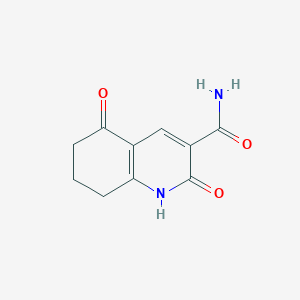

Synthesis of Tetrazoloquinolines

2-Azidoacetaldehyde is also used in the synthesis of tetrazoloquinolines, which involves Knoevenagel condensation and intramolecular cycloaddition reactions. This synthesis route is notable for its selectivity and efficiency in producing these heterocyclic compounds (Filimonov et al., 2016).

Direcciones Futuras

The future directions for the study of 2-Azidoacetaldehyde could involve further exploration of its synthesis, characterization, and potential applications. The ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

Propiedades

IUPAC Name |

2-azidoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O/c3-5-4-1-2-6/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLTZPDURFOPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473942 | |

| Record name | 2-azidoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azidoacetaldehyde | |

CAS RN |

67880-11-9 | |

| Record name | 2-azidoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.